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molecular formula C11H16O3 B033167 3-Hydroxyadamantane-1-carboxylic acid CAS No. 42711-75-1

3-Hydroxyadamantane-1-carboxylic acid

Cat. No. B033167
M. Wt: 196.24 g/mol
InChI Key: CJJMAWPEZKYJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06235851B1

Procedure details

To 25 ml of acetic acid were added 10 mmol of 1-carboxyadamantane, 1 mmol of NHPI and 0.05 mmol of V (AA)3, and the resultant mixture was stirred in an oxygen atmosphere at a temperature of 75° C. for 5 hours. And, as a result, the 1-carboxyadamantane was converted into a 1-carboxy-3-adamantanol (yield: 56%, white solid), a 1-carboxy-3,5-adamantanediol (yield:28%, light yellow solid), a 1-carboxy-4-adamantanone (yield: 4%) with a conversion of 99%.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[CH2:5]1)[CH2:11]2)([OH:3])=[O:2].[O:14]=O>C(O)(=O)C>[C:1]([C:4]12[CH2:13][CH:8]3[CH2:7][CH:6]([CH2:12][C:10]([OH:14])([CH2:9]3)[CH2:11]1)[CH2:5]2)([OH:3])=[O:2]

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C12CC3CC(CC(C1)C3)C2
Step Three
Name
Quantity
10 mmol
Type
reactant
Smiles
C(=O)(O)C12CC3CC(CC(C1)C3)C2
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C12CC3(CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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